molecular formula C14H14ClNO B1632998 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 43170-54-3

9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1632998
CAS No.: 43170-54-3
M. Wt: 247.72 g/mol
InChI Key: XXPWYQUDJSSRCP-UHFFFAOYSA-N
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Description

9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. The compound this compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the tetrahydrocarbazole ring system.

Mechanism of Action

Mode of Action

The presence of a chloroacetyl group could suggest a potential for covalent binding to target proteins, particularly those containing nucleophilic amino acids such as cysteine .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with various pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on this compound. Based on its structure, it could potentially interact with various cellular targets, leading to a range of possible effects .

Action Environment

The action, efficacy, and stability of “9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole” could be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules or ions in the environment. For instance, the compound’s reactivity with water could potentially influence its stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the chloroacetylation of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloroacetyl group in 9-(chloroacetyl)-2,3,4,9-tetrahydro-1H-carbazole imparts unique reactivity and properties compared to its analogs. The chloroacetyl group is more reactive towards nucleophiles, making it a versatile intermediate for further functionalization. Additionally, the chloroacetyl group can participate in specific interactions with biological targets, potentially leading to unique biological activities .

Properties

IUPAC Name

2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1,3,5,7H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPWYQUDJSSRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202605
Record name 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-54-3
Record name 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43170-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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